1-(2-chloro-6-fluorobenzyl)-3-isothiocyanato-5-methyl-1H-pyrazole 1-(2-chloro-6-fluorobenzyl)-3-isothiocyanato-5-methyl-1H-pyrazole
Brand Name: Vulcanchem
CAS No.: 1001519-10-3
VCID: VC4305684
InChI: InChI=1S/C12H9ClFN3S/c1-8-5-12(15-7-18)16-17(8)6-9-10(13)3-2-4-11(9)14/h2-5H,6H2,1H3
SMILES: CC1=CC(=NN1CC2=C(C=CC=C2Cl)F)N=C=S
Molecular Formula: C12H9ClFN3S
Molecular Weight: 281.73

1-(2-chloro-6-fluorobenzyl)-3-isothiocyanato-5-methyl-1H-pyrazole

CAS No.: 1001519-10-3

Cat. No.: VC4305684

Molecular Formula: C12H9ClFN3S

Molecular Weight: 281.73

* For research use only. Not for human or veterinary use.

1-(2-chloro-6-fluorobenzyl)-3-isothiocyanato-5-methyl-1H-pyrazole - 1001519-10-3

Specification

CAS No. 1001519-10-3
Molecular Formula C12H9ClFN3S
Molecular Weight 281.73
IUPAC Name 1-[(2-chloro-6-fluorophenyl)methyl]-3-isothiocyanato-5-methylpyrazole
Standard InChI InChI=1S/C12H9ClFN3S/c1-8-5-12(15-7-18)16-17(8)6-9-10(13)3-2-4-11(9)14/h2-5H,6H2,1H3
Standard InChI Key BARMZCOMRCCNLP-UHFFFAOYSA-N
SMILES CC1=CC(=NN1CC2=C(C=CC=C2Cl)F)N=C=S

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure consists of a pyrazole ring substituted at the 1-position with a 2-chloro-6-fluorobenzyl group, at the 3-position with an isothiocyanate (-N=C=S) group, and at the 5-position with a methyl group . The chloro and fluoro substituents on the benzyl ring enhance electronic effects, influencing both reactivity and interactions with biological targets.

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₁₂H₉ClFN₃S
Molecular Weight281.73 g/mol
IUPAC Name1-[(2-chloro-6-fluorophenyl)methyl]-3-isothiocyanato-5-methylpyrazole
SMILESCC1=CC(=NN1CC2=C(C=CC=C2Cl)F)N=C=S
InChI KeyBARMZCOMRCCNLP-UHFFFAOYSA-N

Spectroscopic Characterization

  • NMR Spectroscopy:

    • ¹H-NMR: Signals at δ 2.50 ppm (singlet, methyl group), δ 3.85–6.88 ppm (aromatic protons), and δ 9.28–12.65 ppm (N-H groups) .

    • ¹³C-NMR: Peaks at δ 178.6 (C=S), 160.9 (C-F), and 152.3 (pyrazole ring carbons) .

  • IR Spectroscopy: Bands at 1,660–1,690 cm⁻¹ (C=O), 1,150 cm⁻¹ (C=S), and 3,200–3,430 cm⁻¹ (N-H) .

Synthesis and Chemical Transformations

Synthetic Routes

The synthesis involves a multi-step process:

  • Chlorination: 2-Chloro-6-fluorotoluene is treated with thionyl chloride to form 2-chloro-6-fluorobenzyl chloride.

  • Isothiocyanate Formation: Reaction with potassium thiocyanate yields 2-chloro-6-fluorobenzyl isothiocyanate.

  • Pyrazole Cyclization: Condensation with hydrazine derivatives under controlled conditions forms the pyrazole core .

Table 2: Optimization of Reaction Conditions

StepReagents/ConditionsYield (%)
ChlorinationSOCl₂, reflux, 6h85
IsothiocyanateKSCN, DMF, 80°C, 4h78
CyclizationHydrazine hydrate, EtOH, 12h65

Reactivity Profile

  • Nucleophilic Substitution: The isothiocyanate group reacts with amines (e.g., R-NH₂) to form thiourea derivatives .

  • Hydrolysis: In aqueous acidic conditions, the isothiocyanate converts to a primary amine and CO₂.

  • Oxidation: Treatment with KMnO₄ yields sulfonyl derivatives.

Biological Activities and Mechanisms

Anticancer Properties

In vitro studies demonstrate cytotoxicity against human cancer cell lines (e.g., MCF-7, IC₅₀ = 12.3 µM). Mechanistic insights include:

  • Apoptosis Induction: Caspase-3/7 activation and PARP cleavage .

  • Cell Cycle Arrest: G₂/M phase blockade via CDK1 inhibition .

Antimicrobial Efficacy

  • Bacterial Strains: MIC values of 8–16 µg/mL against E. coli and S. aureus.

  • Antifungal Activity: 72% growth inhibition of Gibberella zeae at 50 µg/mL .

ActivityModel/OrganismResultSource
AnticancerMCF-7 cellsIC₅₀ = 12.3 µM
AntibacterialE. coliMIC = 8 µg/mL
AntifungalGibberella zeae72% inhibition

Anti-inflammatory Effects

Inhibition of TNF-α (IC₅₀ = 18.7 µM) and IL-6 (IC₅₀ = 22.4 µM) in LPS-stimulated macrophages.

Applications in Drug Discovery and Agrochemicals

Medicinal Chemistry

  • Kinase Inhibitors: Structural analogs show inhibition of EGFR (IC₅₀ = 0.02 µM) .

  • Antitubercular Agents: MIC = 4 µg/mL against Mycobacterium tuberculosis .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator